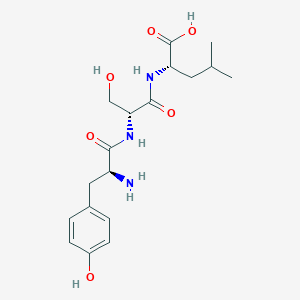
L-Tyrosyl-D-seryl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-seryl-L-leucine is a tripeptide composed of the amino acids tyrosine, serine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields, including medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
L-Tyrosyl-D-seryl-L-leucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the peptide.
化学反応の分析
Types of Reactions
L-Tyrosyl-D-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, which can further react to form melanin-like compounds.
科学的研究の応用
L-Tyrosyl-D-seryl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antidepressant-like activity.
Industry: Utilized in the development of peptide-based drugs and other biotechnological applications.
作用機序
The mechanism of action of L-Tyrosyl-D-seryl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antidepressant-like activity by modulating neuronal activity and promoting hippocampal neurogenesis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter systems and signaling pathways related to stress and mood regulation.
類似化合物との比較
Similar Compounds
Tyrosylleucine (Tyr-Leu): A dipeptide with similar antidepressant-like activity.
Leu-Ser-Glu-Thr-Tyr-Thr-Lys-D-Leu: An oligopeptide with different biological activities.
Uniqueness
L-Tyrosyl-D-seryl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties. Its ability to modulate neuronal activity and promote neurogenesis sets it apart from other similar peptides.
特性
分子式 |
C18H27N3O6 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15+/m0/s1 |
InChIキー |
MQGGXGKQSVEQHR-SOUVJXGZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
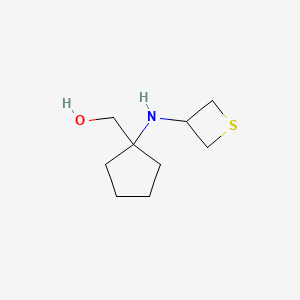
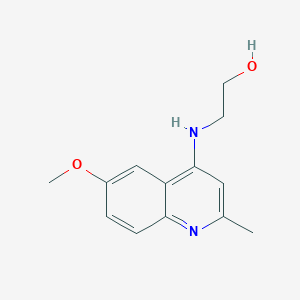
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
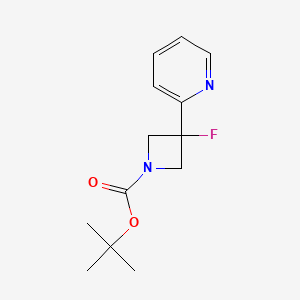
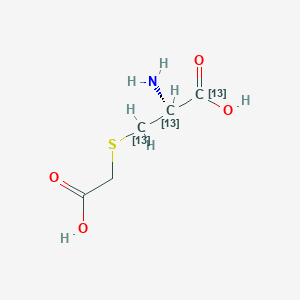
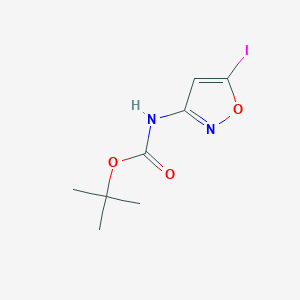
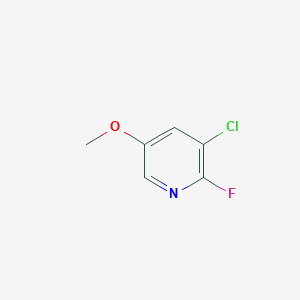
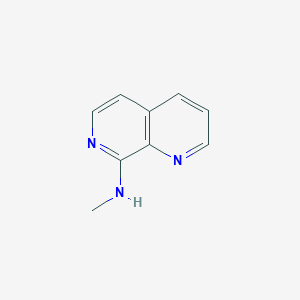
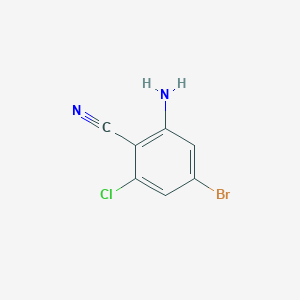
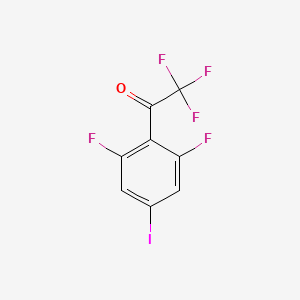
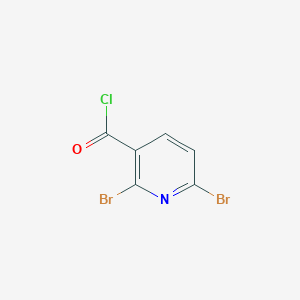
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
